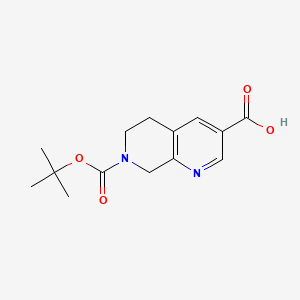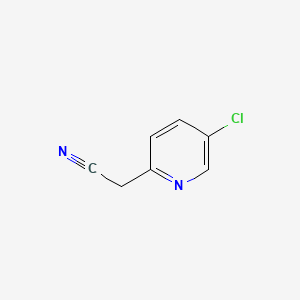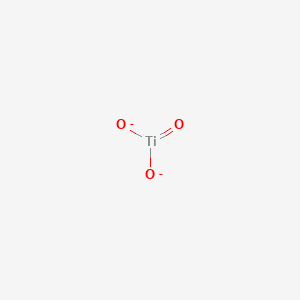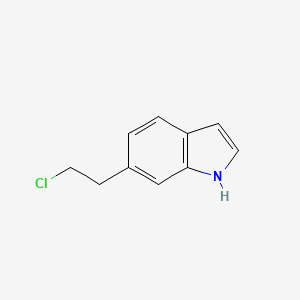
6-(2-Chloroethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloroethyl)-1H-indole (CECI) is a synthetic compound with a wide range of applications in the medical and scientific fields. It is an aromatic heterocyclic compound containing a six-membered ring with two nitrogen atoms and one chlorine atom. CECI has been found to be effective in a variety of applications, including as an anti-inflammatory agent and for its therapeutic potential in cancer treatment.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 6-(2-Chloroethyl)-1H-indole involves the reaction of 1H-indole with 2-chloroethanol in the presence of a strong acid catalyst, followed by purification and isolation of the desired product.
Starting Materials
1H-indole, 2-chloroethanol, Strong acid catalyst
Reaction
Step 1: Mix 1H-indole and 2-chloroethanol in a solvent such as ethanol or methanol., Step 2: Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the mixture., Step 3: Heat the mixture to reflux for several hours to promote the reaction between the two starting materials., Step 4: Cool the mixture and add water to quench the reaction., Step 5: Extract the product with a nonpolar solvent such as dichloromethane or ethyl acetate., Step 6: Purify the product by column chromatography or recrystallization., Step 7: Analyze the purified product using spectroscopic techniques such as NMR and mass spectrometry to confirm its identity.
Wirkmechanismus
The exact mechanism of action of 6-(2-Chloroethyl)-1H-indole is not yet fully understood. However, it has been proposed that 6-(2-Chloroethyl)-1H-indole may act as a competitive inhibitor of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. 6-(2-Chloroethyl)-1H-indole may also act as an antioxidant, which means it can help to reduce oxidative damage to cells caused by free radicals.
Biochemische Und Physiologische Effekte
6-(2-Chloroethyl)-1H-indole has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2-Chloroethyl)-1H-indole can inhibit the production of prostaglandins, which are involved in inflammation. 6-(2-Chloroethyl)-1H-indole has also been found to have anti-tumor activity in certain cancer cell lines. Additionally, 6-(2-Chloroethyl)-1H-indole has been found to have antioxidant activity, which may help to reduce oxidative damage to cells caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(2-Chloroethyl)-1H-indole in laboratory experiments has several advantages. 6-(2-Chloroethyl)-1H-indole is relatively inexpensive and easy to synthesize, making it a convenient option for laboratory experiments. Additionally, 6-(2-Chloroethyl)-1H-indole has a wide range of applications, making it useful for a variety of experiments. However, 6-(2-Chloroethyl)-1H-indole is a synthetic compound and its effects on human health are not yet fully understood, so it should be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential applications of 6-(2-Chloroethyl)-1H-indole are still being explored. Future research should focus on further elucidating the mechanism of action of 6-(2-Chloroethyl)-1H-indole and its effects on human health. Additionally, further studies should be conducted to explore 6-(2-Chloroethyl)-1H-indole’s potential as an anti-inflammatory agent and for its therapeutic potential in cancer treatment. Finally, further research should be conducted to explore the potential of 6-(2-Chloroethyl)-1H-indole in the synthesis of other compounds and for its potential use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloroethyl)-1H-indole has been extensively studied for its potential application in various scientific fields. In the medical field, 6-(2-Chloroethyl)-1H-indole has been studied as an anti-inflammatory agent and for its potential therapeutic use in cancer treatment. In the agricultural field, 6-(2-Chloroethyl)-1H-indole has been studied as an insecticide and for its potential use in the control of plant diseases. In the biochemical field, 6-(2-Chloroethyl)-1H-indole has been studied for its potential use in the synthesis of other compounds and for its potential use in the development of new drugs.
Eigenschaften
IUPAC Name |
6-(2-chloroethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLHZBOFSMIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745129 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroethyl)-1H-indole | |
CAS RN |
1253654-38-4 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

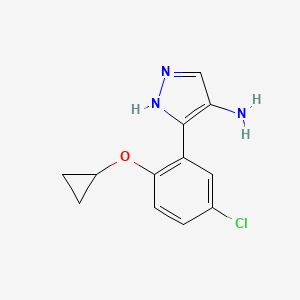
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
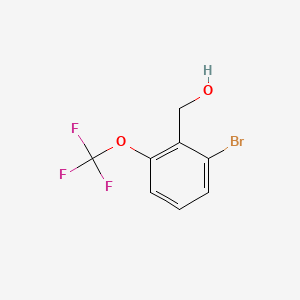
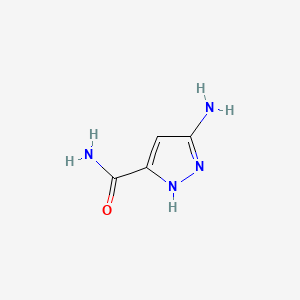
![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
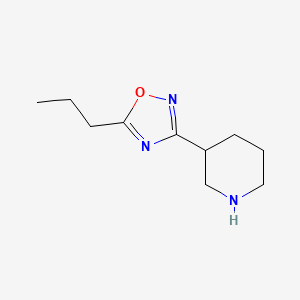
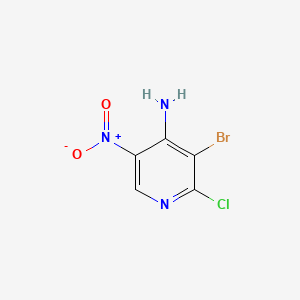
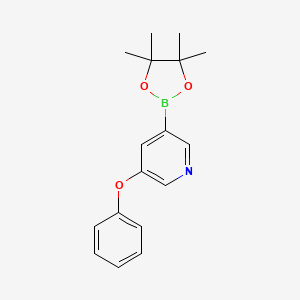
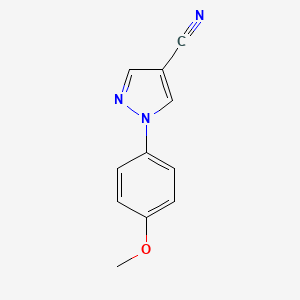
![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)
